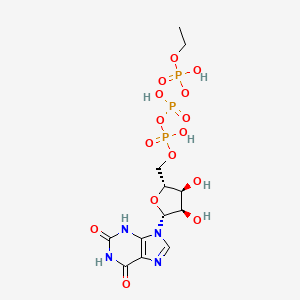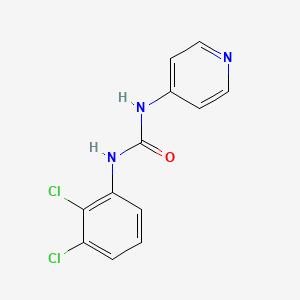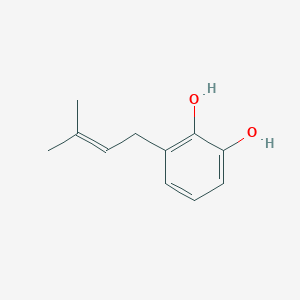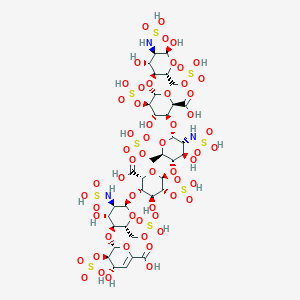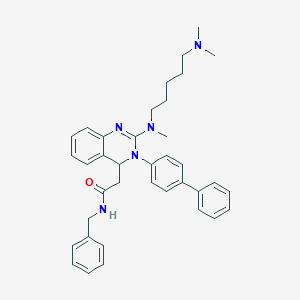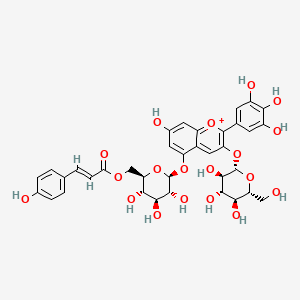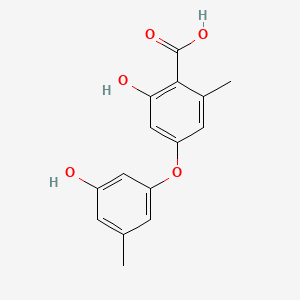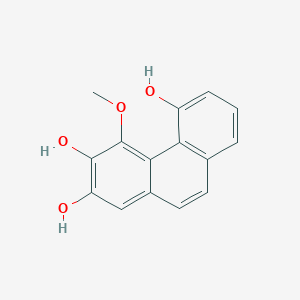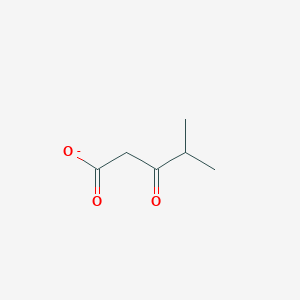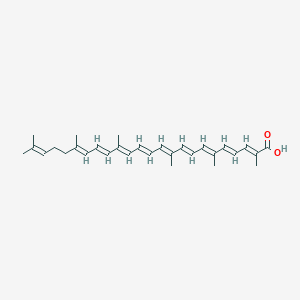
4,4'-Diaponeurosporenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-diaponeurosporenoic acid is an apo carotenoid triterpenoid that is 4,4'-diapolycopene in which one of the terminal methyl groups has been oxidised to the corresponding carboxylic acid. It has a role as a bacterial metabolite. It is an apo carotenoid triterpenoid, an alpha,beta-unsaturated monocarboxylic acid and an olefinic compound. It is a conjugate acid of a 4,4'-diaponeurosporenoate. It derives from a hydride of a 4,4'-diapolycopene.
Scientific Research Applications
Antioxidant Activity
4,4'-Diaponeurosporene, a derivative of 4,4'-Diaponeurosporenic acid, has been identified as a potent antioxidant. It is produced by Lactobacillus plantarum and demonstrates significantly higher radical scavenging abilities compared to butylated hydroxytoluene (BHT), a well-known antioxidant food additive. This makes it a potentially useful ingredient for the development of functional probiotic industries (Kim et al., 2020).
Enhanced Production in Probiotics
The optimization of culture conditions for Lactiplantibacillus plantarum, a producer of 4,4'-Diaponeurosporene, has been achieved. This optimization leads to a significant increase in the production of this compound, suggesting its feasibility for industrial-scale production. This could have implications for its use in the food, cosmetics, and pharmaceutical industries (Siziya et al., 2022).
Role in Various Bacteria
4,4'-Diaponeurosporene and its isomers have been identified in various food-associated bacteria, indicating a broader biological role of this compound across different microbial species. This discovery expands the potential applications of 4,4'-Diaponeurosporenic acid in food technology and microbiology research (Breithaupt et al., 2001).
Therapeutic Potential
There is evidence suggesting the therapeutic potential of 4,4'-Diaponeurosporene, particularly in the treatment of inflammatory diseases. This is supported by the identification of a biosynthetic pathway for this compound in Bacillus megaterium, highlighting its pharmaceutical importance (Hartz et al., 2018).
Role in Carotenoid Biosynthesis
Research on the biosynthetic pathway of carotenoids, including 4,4'-Diaponeurosporenic acid, in Staphylococcus aureus has provided insights into the microbial production of these compounds. This research may inform the development of novel microbial cell factories for carotenoid production (Kim & Lee, 2012).
Potential in Treating Colitis
4,4'-Diaponeurosporene has shown promise in treating colitis. A study demonstrated that oral administration of 4,4'-Diaponeurosporene-producing Bacillus subtilis significantly ameliorated colitis symptoms in mice, indicating potential therapeutic applications (Jing et al., 2017).
Genomic Insights
Genome analysis of Lactobacillus plantarum has revealed a well-conserved C30 carotenoid biosynthetic pathway, including the crtM–crtN operon responsible for 4,4'-Diaponeurosporene biosynthesis. This genomic information could further elucidate the functions of genes involved in isoprenoid biosynthesis (Kim et al., 2020).
properties
Product Name |
4,4'-Diaponeurosporenic acid |
|---|---|
Molecular Formula |
C30H40O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoic acid |
InChI |
InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+ |
InChI Key |
NXJSQJIGCCIMAE-ORIYTCASSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



